2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol
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Overview
Description
2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that features a thiazole ring, bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the bromine, methoxy, and trifluoromethyl groups through various substitution reactions. The final step often involves the formation of the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the trifluoromethyl group, in particular, is known to enhance the biological activity of many pharmaceutical agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to target proteins, while the thiazole ring may facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and antifungal agents.
Other similar compounds: include those with trifluoromethyl groups, which are known for their enhanced biological activity and stability.
Uniqueness
The uniqueness of 2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16BrF3N2O2S |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
2-[4-(3-bromo-4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C19H16BrF3N2O2S/c1-27-17-6-5-12(9-15(17)20)16-11-28-18(25(16)7-8-26)24-14-4-2-3-13(10-14)19(21,22)23/h2-6,9-11,26H,7-8H2,1H3 |
InChI Key |
YJSLWFZJPREEFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCO)Br |
Origin of Product |
United States |
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